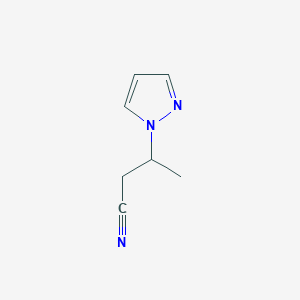

3-(1H-pyrazol-1-yl)butanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-pyrazol-1-yl)butanenitrile is a chemical compound with the molecular formula C7H9N3 . It is also known as 1H-Pyrazole-1-propanenitrile, β-methyl . This compound is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Applications De Recherche Scientifique

Catalysis and Coordination Chemistry

3-(1H-pyrazol-1-yl)butanenitrile: can serve as a ligand in coordination chemistry. Here’s how:

Synthesis and Characterization: The compound can be synthesized by condensing (3,5-dimethyl-1H pyrazol-1-yl)methanol A with an appropriate primary amine. This results in ligands containing one pyrazole sp²-nitrogen, one pyridine sp²-nitrogen, and one amine sp³-nitrogen, which can coordinate with metal ions .

Catalytic Activity: These ligands form complexes with metal ions, and their catalytic properties have been evaluated. Notably, copper (II)-based complexes exhibit excellent catalytic activity in the oxidation of catechol to o-quinone. The presence of copper (II) ions mimics the active site of the catecholase enzyme, leading to enhanced reaction rates. Factors such as solvent type, metal ion, and ligand-to-metal salt ratios impact complex formation and catalytic efficiency .

Metal-Organic Frameworks (MOFs)

- Supramolecular Arrangements : While not explicitly studied for this compound, pyrazole-based ligands are known to play a crucial role in MOF formation. Their unique coordination abilities with metal ions make them promising precursors for developing MOFs, which have applications in gas storage, separation, and catalysis .

Biological and Medicinal Applications

- Antibacterial and Antifungal Properties : Although specific studies on 3-(1H-pyrazol-1-yl)butanenitrile are scarce, related pyrazole derivatives have demonstrated antibacterial and antifungal activities. Further exploration could reveal its potential in drug development .

Organic Synthesis and Medicinal Chemistry

- Diverse Biological Activities : Pyrazole-based compounds, including those with similar structures, exhibit a wide range of biological effects. These include anti-inflammatory, antipyretic, antioxidant, and antitumor properties. Researchers continue to explore their potential in medicinal chemistry .

Novel Ligand Design

- Metalloenzyme Precursors : Pyrazole-based ligands are attractive due to their unique coordination abilities with metal ions. They can serve as precursors for developing metalloenzymes or other metal-containing biomolecules .

Propriétés

IUPAC Name |

3-pyrazol-1-ylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYPJWZITYIHLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N1C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285386 |

Source

|

| Record name | β-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrazol-1-yl)butanenitrile | |

CAS RN |

1006348-47-5 |

Source

|

| Record name | β-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B7762457.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanethioamide](/img/structure/B7762507.png)

![3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B7762511.png)

![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B7762546.png)